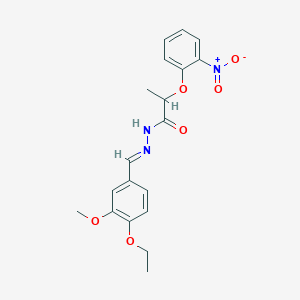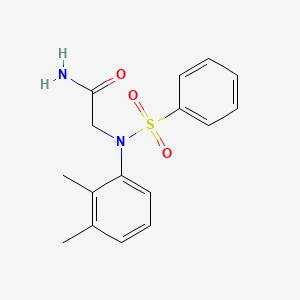
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine
Vue d'ensemble
Description
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine, also known as BMMP, is a synthetic compound that belongs to the family of piperidine derivatives. BMMP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine by blocking the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the brain. It increases the levels of dopamine and norepinephrine, which are essential for regulating mood, behavior, and cognition. This compound also enhances the release of acetylcholine, which is involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the dopamine and norepinephrine transporters. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the research on 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to investigate the long-term effects of this compound on the brain and its potential for addiction and abuse. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more potent and selective derivatives.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its potential and to optimize its use in the clinical setting.
Applications De Recherche Scientifique
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-20-12-8-18(9-13-20)21(2)19-10-14-22(15-11-19)16-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFNQPDVXMENIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)


![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)